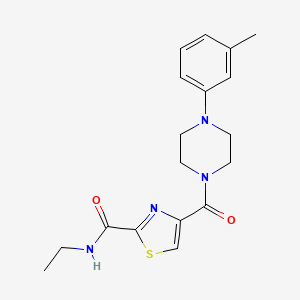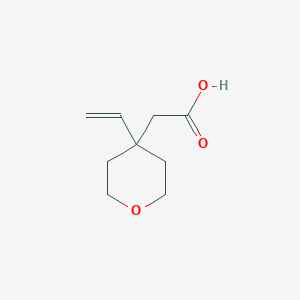
N-(3-chlorobenzyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorobenzyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide, also known as compound 1, is a novel isothiazole derivative that has gained significant attention in the field of medicinal chemistry. This compound exhibits potent anti-tumor activity and has been extensively studied for its potential use in cancer therapy.
作用机制
The mechanism of action of N-(3-chlorobenzyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide 1 is not fully understood. However, it has been suggested that it inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, this compound 1 has been found to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
Compound 1 has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to inhibit the expression of Bcl-2, which is involved in the regulation of apoptosis. Additionally, this compound 1 has been found to inhibit the expression of COX-2 and iNOS, which are involved in inflammation.
实验室实验的优点和局限性
The advantages of using N-(3-chlorobenzyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide 1 in lab experiments include its potent anti-tumor activity and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound 1 include its limited solubility in aqueous solutions and its potential toxicity.
未来方向
Future research on N-(3-chlorobenzyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide 1 could involve the development of more soluble derivatives that exhibit similar anti-tumor activity. Additionally, further studies could be conducted to fully understand the mechanism of action of this compound 1 and its potential use in cancer therapy. Studies could also be conducted to investigate the potential use of this compound 1 in other disease states, such as inflammation and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a novel isothiazole derivative that exhibits potent anti-tumor activity and has been extensively studied for its potential use in cancer therapy. Its mechanism of action is not fully understood, but it has been suggested to inhibit the activity of the PI3K/Akt/mTOR and NF-κB signaling pathways. Further research is needed to fully understand the potential of this compound 1 in cancer therapy and other disease states.
合成方法
The synthesis of N-(3-chlorobenzyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide 1 involves the reaction of 3-chlorobenzylamine with 2-cyanopyridine in the presence of sodium hydride to yield 3-(3-chlorobenzyl)pyridine-2-carbonitrile. This intermediate is then reacted with isobutyryl chloride and ammonium thiocyanate to form the final product, this compound.
科学研究应用
Compound 1 has been extensively studied for its anti-tumor activity in various cancer cell lines. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, N-(3-chlorobenzyl)-4-(isobutyrylamino)-3-pyridin-2-ylisothiazole-5-carboxamide 1 has been found to exhibit anti-inflammatory and anti-oxidant properties.
属性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-(2-methylpropanoylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-12(2)19(26)24-17-16(15-8-3-4-9-22-15)25-28-18(17)20(27)23-11-13-6-5-7-14(21)10-13/h3-10,12H,11H2,1-2H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBHKTSYXFLPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2901858.png)
![1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2901859.png)

![2-(benzo[d]isoxazol-3-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2901865.png)


![1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-8-[2-(phenylmethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2901869.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B2901873.png)